(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride
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Overview
Description
(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride is a chiral compound with significant potential in various scientific fields It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenoxy group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the 1,3-dipolar cycloaddition reaction, which involves the reaction of a dipolarophile with an achiral ylide precursor . This method allows for the formation of the pyrrolidine ring with high stereoselectivity. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cycloaddition process.
Industrial Production Methods
For large-scale production, the synthesis can be optimized to increase yield and reduce costs. This may involve the use of more efficient catalysts, improved purification techniques, and the development of continuous flow processes to enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenoxy group can be reduced to a phenol under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the phenoxy group can produce a phenol.
Scientific Research Applications
(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: This compound is structurally similar but lacks the phenoxy group, which can significantly alter its chemical and biological properties.
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: Another related compound with a different substitution pattern on the pyrrolidine ring.
Uniqueness
(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride is unique due to the presence of the phenoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other pyrrolidine derivatives.
Properties
IUPAC Name |
(3R,4R)-4-phenoxypyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c12-9-6-11-7-10(9)13-8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMXUTBYBXMVMZ-DHTOPLTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)OC2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)OC2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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